![molecular formula C9H14S6 B14687972 1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane CAS No. 33145-04-9](/img/structure/B14687972.png)
1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,8,12,13,15-Hexathiadispiro[5053]pentadecane is a complex organic compound characterized by its unique spirocyclic structure containing multiple sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane typically involves the cyclization of precursor molecules under specific conditions. One approach involves the intramolecular catalyzed cyclization of a keto-epoxide, which leads to the formation of the spirocyclic structure . Another method includes a Barton-type reaction of substituted hydroxy spiroacetal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: May be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics
Mechanism of Action
The mechanism by which 1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane exerts its effects is primarily through its interaction with molecular targets via its sulfur atoms. These interactions can involve the formation of disulfide bonds or coordination with metal ions, affecting various biochemical pathways. The spirocyclic structure also contributes to its stability and reactivity, making it a versatile compound in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
13,15-Dioxadispiro[5.0.5.3]pentadecane-14-thione: Similar spirocyclic structure but with oxygen atoms instead of sulfur.
Pentadecane: A simpler hydrocarbon with no spirocyclic structure or sulfur atoms.
Hexadecane: Another hydrocarbon, similar to pentadecane but with one additional carbon atom.
Uniqueness
1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane is unique due to its multiple sulfur atoms and spirocyclic structure, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where such characteristics are desired.
Properties
CAS No. |
33145-04-9 |
|---|---|
Molecular Formula |
C9H14S6 |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
1,5,8,12,13,15-hexathiadispiro[5.0.57.36]pentadecane |
InChI |
InChI=1S/C9H14S6/c1-3-10-8(11-4-1)9(15-7-14-8)12-5-2-6-13-9/h1-7H2 |
InChI Key |
QJDUURLJXBKHBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2(C3(SCCCS3)SCS2)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



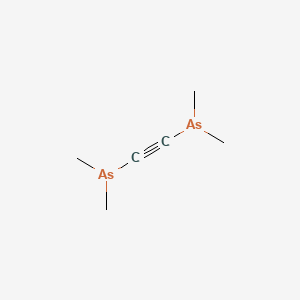
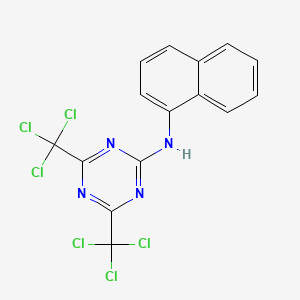

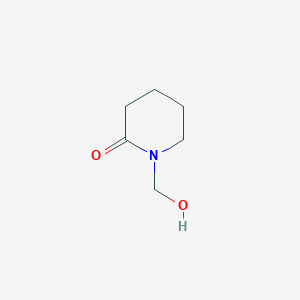
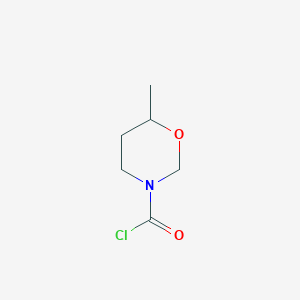
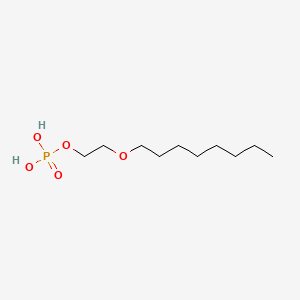
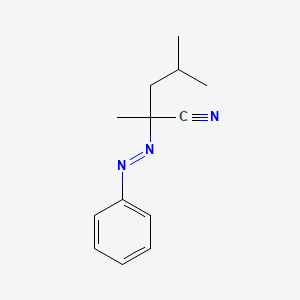

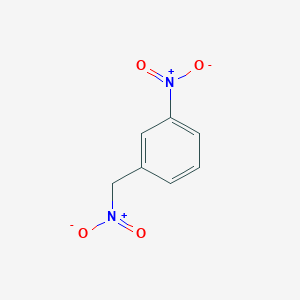

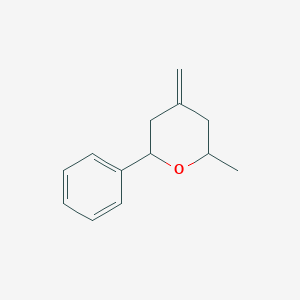

![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)
